molecular formula C14H19NO B3132403 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde CAS No. 367909-69-1

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Cat. No.: B3132403
CAS No.: 367909-69-1
M. Wt: 217.31 g/mol
InChI Key: YFSBNVZQFZCCTP-UHFFFAOYSA-N
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Description

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (CAS: 292819-60-4) is a heterocyclic aldehyde featuring a tetrahydroquinoline backbone with methyl substituents at positions 1, 2, 2, and 4, and a formyl group at position 6. Its molecular formula is C₁₄H₁₇NO (molecular weight: 215.29 g/mol) .

Properties

IUPAC Name

1,2,2,4-tetramethyl-3,4-dihydroquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-10-8-14(2,3)15(4)13-6-5-11(9-16)7-12(10)13/h5-7,9-10H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSBNVZQFZCCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C=O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be achieved through several routes. One common method involves the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid . The reaction typically occurs in the presence of a catalytic amount of piperidine in ethanol, leading to the formation of the desired product.

Chemical Reactions Analysis

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetrahydroquinoline derivatives exhibit diverse biological, industrial, and synthetic applications depending on their substitution patterns. Below is a comparative analysis of structurally related compounds:

Structural and Functional Variations

Compound Name Substituents/Modifications Key Applications/Synthesis Pathways References
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde 1,2,2,4-Tetramethyl, 6-carbaldehyde Precursor for carbonitriles, heterocycles
2-Methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline 2-Methyl, 5-hydroxy Analgesic activity (1/8 potency of morphine)
6-Methyl-1,2,3,4-tetrahydroquinoline 6-Methyl Anti-knock additive (comparable to H₂/CO)
1-(p-Tolyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde 1-(4-Methylphenyl), 6-carbaldehyde Structural variation in hybrid molecules
6-Fluoro-1,2,3,4-tetrahydroquinoline 6-Fluoro Marketed compound with industrial applications
6-Chloro-1,2,3,4-tetrahydroquinoline 6-Chloro Electrocatalytic hydrogenation substrate
2-Hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid 2-Hydroxy, 6-methyl, 4-carboxylic acid Potential pharmaceutical intermediate

Physical and Chemical Properties

Property Target Compound 6-Fluoro Derivative 2-Hydroxy-6-methyl-carboxylic Acid
Molecular Weight 215.29 g/mol 165.19 g/mol 207.23 g/mol
Key Functional Groups Aldehyde, tetramethyl Fluoro Hydroxy, carboxylic acid
Synthetic Accessibility High (VH formylation) Moderate (halogenation) Complex (multi-step synthesis)

Biological Activity

1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with multiple methyl substitutions and an aldehyde functional group. Its molecular formula is C13H17NC_{13}H_{17}N with a molecular weight of 201.28 g/mol. The unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial activity. For instance, the compound has been linked to the synthesis of N-substituted benzoyl derivatives that display fungicidal properties. A study demonstrated that certain tetrahydroquinoline derivatives could inhibit the growth of various fungi and bacteria, suggesting a broad-spectrum antimicrobial effect .

Antioxidant Activity

Tetrahydroquinoline compounds have shown promising antioxidant properties. The ability to scavenge free radicals is attributed to their structural features, which enable them to donate electrons easily. This property is crucial in mitigating oxidative stress-related diseases.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. It has been suggested that the compound can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves modulation of signaling pathways associated with inflammation and apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes involved in metabolic pathways. For example, it has been investigated as an inhibitor of gluconate 2-dehydrogenase, impacting glucose metabolism.
  • Modulation of Signaling Pathways : It influences various signaling cascades related to inflammation and cell survival.
  • Interaction with Receptors : The compound may interact with specific receptors in the body, leading to physiological responses that contribute to its therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several tetrahydroquinoline derivatives against clinical strains of bacteria and fungi. Results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains .

CompoundMIC (µg/mL)Activity
Compound A8Effective against E. coli
Compound B16Effective against S. aureus
Compound C32Effective against Candida spp.

Case Study 2: Neuroprotection in Animal Models

In vivo studies using rodent models have shown that treatment with this compound can significantly reduce markers of neuroinflammation and improve cognitive function after induced neurotoxic injury. Behavioral tests indicated improved memory retention and learning capabilities among treated animals compared to controls .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,2,4-tetramethyl-tetrahydroquinoline derivatives, and how do substituent positions influence method selection?

  • Answer: Synthesis of tetrahydroquinoline derivatives typically involves cyclization or functionalization of pre-existing quinoline scaffolds. The choice of method depends on substituent positions and steric/electronic effects. For example, bifunctional derivatives may require multi-step strategies, such as chloroacetylation followed by AlCl₃-mediated cyclization (as seen in methyl ester analogs) . Substituents like methyl groups at positions 1,2,2,4 can hinder regioselectivity, necessitating controlled reaction conditions (e.g., solvent polarity, temperature) to avoid side products .
  • Key Considerations:

Method TypeExample ReactionKey ParametersChallenges
CyclizationAlCl₃-mediated ring closureTemperature (378 K), solvent (1,2-dichlorobenzene)Handling hygroscopic reagents, stereochemical control
FunctionalizationFriedel-Crafts alkylationElectrophile accessibility, steric hindranceCompeting reaction pathways due to methyl groups

Q. What purification and characterization techniques are recommended for structurally complex tetrahydroquinoline derivatives?

  • Answer:

  • Purification: Use column chromatography with gradients of ethyl acetate/hexane for polar intermediates. Recrystallization from ethanol or dichloromethane-hexane mixtures is effective for crystalline products .
  • Characterization:
  • NMR: Focus on resolving methyl group signals (δ 1.15–2.40 ppm for CH₃) and aromatic protons (δ 6.95–7.13 ppm). However, overlapping signals may require advanced techniques like 2D NMR (e.g., NOESY for stereochemistry) .
  • MS: High-resolution mass spectrometry (HRMS) confirms molecular weight, while fragmentation patterns help identify substituent loss (e.g., m/z 245 [M⁺] for methyl ester derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when confirming regioselectivity in electrophilic substitutions?

  • Answer: Discrepancies in NMR or MS data often arise from stereochemical ambiguity or competing reaction pathways. For example, in electrophilic aromatic substitution (EAS), methyl groups at positions 2 and 4 may redirect electrophiles to less hindered sites. To address this:

  • Use computational modeling (DFT) to predict preferred attack sites based on electron density maps.
  • Validate with X-ray crystallography, as demonstrated for pyrroloquinoline derivatives .
  • Compare experimental IR spectra (e.g., carbonyl stretches at 1731 cm⁻¹) with theoretical values to confirm functional group placement .
    • Case Study: In tetrahydrocarbazole analogs, steric hindrance from saturated rings alters EAS regioselectivity, requiring combined experimental and computational validation .

Q. What strategies are effective for designing hybrid tetrahydroquinoline derivatives with combined pharmacological activities?

  • Answer: Hybrid molecules (e.g., ibuprofen-tetrahydroquinoline conjugates) leverage fragment-based drug design:

Scaffold Selection: Use tetrahydroquinoline as a core for its bioactivity (e.g., antioxidant, antimicrobial) .

Linker Optimization: Employ carbamate or ester linkers to balance stability and release kinetics.

Biological Testing: Prioritize in vitro assays (e.g., COX inhibition for anti-inflammatory activity) followed by in vivo pharmacokinetic studies .

  • Example Protocol:

  • Synthesize the hybrid via peptide coupling or Ullmann-type reactions.
  • Validate using HPLC-MS and assess bioactivity against control compounds .

Q. How can structural similarity analysis (e.g., Tanimoto scores) predict reactivity or bioactivity of novel tetrahydroquinoline derivatives?

  • Answer:

  • Similarity Metrics: Compounds with Tanimoto scores >0.90 (e.g., 1,2,3,4-tetrahydroquinoline-6-carbonitrile, similarity 0.94) share reactivity trends, such as susceptibility to nitrile reduction or electrophilic substitution .
  • Applications:
  • Predict metabolic stability using analogs with known ADME profiles.
  • Guide synthetic routes for novel aldehydes by referencing carbaldehyde derivatives .

Methodological Notes

  • Safety: While the compound itself lacks explicit hazard data, related tetrahydroquinolines require standard PPE (gloves, goggles) and ventilation due to potential irritancy .
  • Data Reproducibility: Document reaction conditions meticulously (e.g., AlCl₃ stoichiometry ), as minor variations can alter yields or regioselectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1,2,2,4-Tetramethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

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